molecular formula C20H26N2OS2 B5194446 N-{2-[(4-isobutoxybenzyl)thio]ethyl}-N'-phenylthiourea

N-{2-[(4-isobutoxybenzyl)thio]ethyl}-N'-phenylthiourea

Cat. No. B5194446
M. Wt: 374.6 g/mol
InChI Key: OTPPBOJXCGXHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-isobutoxybenzyl)thio]ethyl}-N'-phenylthiourea, commonly known as IBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. IBT is a thiourea derivative that has been extensively studied for its unique properties and potential as a tool in the field of biological and chemical research.

Mechanism of Action

The mechanism of action of IBT is not fully understood, but it is believed to work by binding to thiols in biological systems. This binding can lead to changes in protein structure and function, which can be used to study the interactions between proteins and ligands.
Biochemical and Physiological Effects:
IBT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. IBT has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of IBT is its ability to selectively bind to thiols in biological systems, which can be used to study the interactions between proteins and ligands. However, IBT is also known to have some limitations, including its potential toxicity and the need for careful handling and storage to ensure the purity and quality of the final product.

Future Directions

There are many potential future directions for research involving IBT. Some possible areas of study include the development of new analytical methods for the detection of heavy metals in environmental samples, the use of IBT as a tool for the study of protein-ligand interactions, and the development of new therapeutic agents based on the unique properties of IBT. Additionally, further research is needed to fully understand the mechanism of action of IBT and its potential applications in various fields of research.

Synthesis Methods

IBT can be synthesized using a variety of methods, including the reaction of phenylisothiocyanate with 4-isobutoxybenzylamine. Another method involves the reaction of 4-isobutoxybenzyl chloride with thiourea in the presence of a base. The synthesis of IBT requires careful handling and attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

IBT has been extensively studied for its potential applications in various fields of research. It has been used as a tool for the study of protein-ligand interactions, as well as a probe for the detection of thiols in biological systems. IBT has also been used in the development of new analytical methods for the detection of trace amounts of heavy metals in environmental samples.

properties

IUPAC Name

1-[2-[[4-(2-methylpropoxy)phenyl]methylsulfanyl]ethyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS2/c1-16(2)14-23-19-10-8-17(9-11-19)15-25-13-12-21-20(24)22-18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPPBOJXCGXHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CSCCNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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